An In-depth Technical Guide to the Mechanism of Action of Angiogenin (108-123) in Angiogenesis
An In-depth Technical Guide to the Mechanism of Action of Angiogenin (108-123) in Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the multifaceted mechanism of action of the angiogenin-derived peptide, Angiogenin (108-123), in the context of angiogenesis. We will delve into the molecular interactions, cellular signaling pathways, and the inhibitory effects of this C-terminal fragment on the pro-angiogenic functions of the full-length angiogenin protein. This document is intended to serve as a valuable resource for researchers actively engaged in the fields of angiogenesis, cancer biology, and therapeutic peptide development.
Introduction: Angiogenin, a Key Regulator of Neovascularization
Angiogenin (ANG) is a potent 14 kDa secreted ribonuclease that plays a pivotal role in the formation of new blood vessels, a process known as angiogenesis.[1] Under normal physiological conditions, angiogenin is involved in processes such as wound healing and tissue repair. However, its dysregulation is strongly implicated in the progression of various pathologies, most notably cancer, where it facilitates tumor growth and metastasis by promoting vascularization.[1][2] The biological activity of angiogenin is multifaceted, involving both its enzymatic ribonucleolytic function and its interaction with cellular receptors and binding partners.[3][4]
The Dual inhibitory Function of the C-Terminal Peptide: Angiogenin (108-123)
The C-terminal region of angiogenin is crucial for its biological activity. Synthetic peptides derived from this region, particularly the fragment spanning amino acids 108-123, have been demonstrated to act as potent inhibitors of angiogenin's pro-angiogenic effects.[3] This inhibitory action is not mediated by a single mechanism but rather through a dual approach: interference with its enzymatic activity and blockade of its interaction with key cellular components.
Inhibition of Ribonucleolytic Activity: A Competitive Mechanism
A key feature of angiogenin is its ribonucleolytic activity, which, although weaker than that of other members of the ribonuclease A superfamily, is essential for its angiogenic function.[5][6] Angiogenin exerts this activity by cleaving transfer RNA (tRNA) within the cytoplasm of endothelial cells, leading to a stress response that ultimately promotes cell proliferation and tube formation.
The angiogenin (108-123) peptide has been shown to inhibit this crucial enzymatic activity.[3][7] Kinetic studies suggest that peptides derived from the C-terminal region of angiogenin act as competitive inhibitors.[7][8] This is supported by the structural understanding of the full-length protein, where the C-terminal tail can physically obstruct the active site.[9][10] It is hypothesized that the Angiogenin (108-123) peptide can occupy the active site, thereby preventing the binding and cleavage of its tRNA substrate.
Table 1: Summary of Angiogenin (108-123) Inhibitory Actions
| Mechanism of Action | Target | Outcome | Supporting Evidence |
| Enzymatic Inhibition | Ribonucleolytic Active Site | Prevention of tRNA cleavage | Kinetic studies suggesting competitive inhibition.[7][8] |
| Cellular Interaction Blockade | Actin on Endothelial Cell Surface | Inhibition of cell migration and invasion | Peptides from the C-terminus are known to inhibit angiogenin-actin interaction.[4] |
Blockade of Angiogenin-Actin Interaction on the Endothelial Cell Surface
Beyond its enzymatic function, a critical step in angiogenin-induced angiogenesis is its interaction with actin present on the surface of endothelial cells.[2][4] This interaction is thought to initiate a cascade of events, including the activation of proteases that degrade the extracellular matrix, facilitating endothelial cell migration and invasion – essential steps in the formation of new blood vessels.[4] The receptor-binding site of angiogenin, which is distinct from its ribonucleolytic active site, is implicated in this interaction with actin.[11][12]
The C-terminal region of angiogenin, which includes the 108-123 sequence, is involved in these crucial cellular interactions. Peptides derived from this region can effectively block the binding of angiogenin to endothelial cells, thereby preventing the downstream signaling events that lead to cell migration and invasion.[4]
Signaling Pathways Modulated by Angiogenin and Inhibited by its C-Terminal Peptide
Figure 1: A diagram illustrating the dual inhibitory mechanism of Angiogenin (108-123).
Experimental Protocols for Studying the Effects of Angiogenin (108-123)
To rigorously assess the anti-angiogenic potential of Angiogenin (108-123) and similar peptide inhibitors, a combination of in vitro and in vivo assays is essential. The following are detailed, field-proven protocols for key experiments.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a hallmark of angiogenesis.
Methodology:
-
Preparation of Extracellular Matrix: Thaw a basement membrane matrix extract (e.g., Matrigel®) on ice. Pipette 50 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in basal medium containing a low serum concentration (e.g., 0.5% FBS).
-
Treatment: Add Angiogenin (108-123) or a vehicle control to the cell suspension. For a positive control, use full-length angiogenin.
-
Plating: Seed the HUVECs onto the solidified matrix at a density of 1.5 x 10^4 cells per well.
-
Incubation and Imaging: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. Monitor and photograph the formation of tube-like structures using a light microscope.
-
Quantification: Analyze the images to quantify the total tube length, number of junctions, and number of loops. A significant reduction in these parameters in the presence of Angiogenin (108-123) indicates an anti-angiogenic effect.
In Vitro Endothelial Cell Migration Assay (Transwell Assay)
This assay measures the chemotactic migration of endothelial cells in response to an angiogenic stimulus.
Methodology:
-
Chamber Setup: Place cell culture inserts with an 8 µm pore size membrane into the wells of a 24-well plate.
-
Chemoattractant: In the lower chamber, add medium containing a chemoattractant (e.g., full-length angiogenin). In the control wells, add basal medium.
-
Cell Seeding: Seed HUVECs in the upper chamber in serum-free medium. In the treatment group, add Angiogenin (108-123) to the upper chamber along with the cells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope. A decrease in the number of migrated cells in the presence of Angiogenin (108-123) indicates an inhibitory effect on cell migration.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to assess angiogenesis.
Methodology:
-
Egg Preparation: Use fertilized chicken eggs and incubate them for 3 days. On day 3, create a small window in the shell to expose the CAM.
-
Sample Application: Prepare sterile, non-inflammatory carriers (e.g., gelatin sponges or filter paper discs) soaked in a solution of full-length angiogenin alone (positive control), Angiogenin (108-123) alone (to test for any inherent activity), a combination of full-length angiogenin and Angiogenin (108-123), or saline (negative control).
-
Implantation: Place the prepared carriers onto the CAM.
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.
-
Observation and Quantification: After incubation, open the window and observe the area around the carrier for the formation of new blood vessels. Quantify the angiogenic response by counting the number of blood vessel branch points converging towards the carrier. A significant reduction in vessel branching in the co-treatment group compared to the positive control indicates an anti-angiogenic effect of Angiogenin (108-123).
Figure 2: A flowchart of the experimental workflow to assess the anti-angiogenic activity of Angiogenin (108-123).
Conclusion and Future Directions
The angiogenin (108-123) peptide represents a promising tool for the investigation of angiogenesis and holds potential as a lead compound for the development of novel anti-angiogenic therapeutics. Its dual mechanism of action, involving both the inhibition of ribonucleolytic activity and the blockade of cell surface interactions, makes it a particularly interesting candidate for further study. Future research should focus on detailed structural studies to elucidate the precise binding mode of this peptide to angiogenin, which would enable the design of more potent and specific inhibitors. Furthermore, extensive preclinical evaluation in various cancer models is warranted to fully assess its therapeutic potential.
References
-
Rybak, S. M., Auld, D. S., St Clair, D. K., Yao, Q. Z., & Fett, J. W. (1989). C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin. Biochemical and Biophysical Research Communications, 162(1), 535–543. [Link]
-
Pyatibratov, M. G., Tolkatchev, D., Plamondon, J., Xu, P., Ni, F., & Kostyukova, A. S. (2010). Binding of human angiogenin inhibits actin polymerization. Archives of biochemistry and biophysics, 495(1), 74–81. [Link]
-
Shapiro, R., & Vallee, B. L. (1988). Human placental ribonuclease inhibitor abolishes both the ribonucleolytic activity of angiogenin and its ability to mediate protein synthesis in a cell-free system. Biochemistry, 27(1), 219-226. [Link]
-
Shapiro, R., & Vallee, B. L. (1987). Ribonucleolytic activity of angiogenin: essential histidine, lysine, and arginine residues. Proceedings of the National Academy of Sciences of the United States of America, 84(8), 2238–2241. [Link]
-
Pyatibratov, M. G., Tolkatchev, D., Plamondon, J., Xu, P., Ni, F., & Kostyukova, A. S. (2012). New insights into the role of angiogenin in actin polymerization. Sub-cellular biochemistry, 62, 147–162. [Link]
-
Smith, B. D., & Raines, R. T. (2008). Genetic selection for peptide inhibitors of angiogenin. Protein engineering, design & selection : PEDS, 21(5), 289–294. [Link]
-
Harper, J. W., & Vallee, B. L. (1988). Enzymatically active angiogenin/ribonuclease A hybrids formed by peptide interchange. Biochemistry, 27(1), 219–226. [Link]
-
Pyatibratov, M. G., Tolkatchev, D., Plamondon, J., Xu, P., Ni, F., & Kostyukova, A. S. (2010). Binding of human angiogenin inhibits actin polymerization. Archives of biochemistry and biophysics, 495(1), 74–81. [Link]
-
Pyatibratov, M. G., Tolkatchev, D., Plamondon, J., Xu, P., Ni, F., & Kostyukova, A. S. (2010). Binding of human angiogenin inhibits actin polymerization. Archives of biochemistry and biophysics, 495(1), 74–81. [Link]
-
Wei, F., Sheng, S., & Xu, Z. (2017). Characterization and Function of the Interaction of Angiogenin With Alpha-Actinin 2. Frontiers in molecular biosciences, 4, 93. [Link]
-
Gong, Y., Bhasin, M., Agani, F., Zetter, B. R., & Libermann, T. A. (2020). Structural mechanism of angiogenin activation by the ribosome. Nature structural & molecular biology, 27(12), 1147–1156. [Link]
-
Jenkins, J. L., & Shapiro, R. (2003). A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity. Proceedings of the National Academy of Sciences of the United States of America, 100(23), 13261–13266. [Link]
-
St Clair, D. K., Rybak, S. M., Riordan, J. F., & Vallee, B. L. (1987). Angiogenin abolishes cell-free protein synthesis by specific ribonucleolytic inactivation of ribosomes. Proceedings of the National Academy of Sciences of the United States of America, 84(23), 8330–8334. [Link]
-
Smith, B. D., & Raines, R. T. (2008). Genetic selection for peptide inhibitors of angiogenin. Protein engineering, design & selection : PEDS, 21(5), 289–294. [Link]
-
St Clair, D. K., Rybak, S. M., Riordan, J. F., & Vallee, B. L. (1987). Angiogenin abolishes cell-free protein synthesis by specific ribonucleolytic inactivation of ribosomes. Proceedings of the National Academy of Sciences of the United States of America, 84(23), 8330–8334. [Link]
-
Papageorgiou, A. C., Shapiro, R., & Acharya, K. R. (1997). Molecular recognition of human angiogenin by placental ribonuclease inhibitor--an X-ray crystallographic study at 2.0 A resolution. The EMBO journal, 16(17), 5162–5177. [Link]
-
Leonidas, D. D., Shapiro, R., Allen, S. C., Subbarao, G. V., Veluraja, K., & Acharya, K. R. (1999). Refined crystal structures of native human angiogenin and a variant at the C-terminal nuclear localization signal, R122A, at 2.2 and 2.0 A resolution, respectively. Protein science : a publication of the Protein Society, 8(12), 2533–2543. [Link]
Sources
- 1. raineslab.com [raineslab.com]
- 2. Frontiers | Characterization and Function of the Interaction of Angiogenin With Alpha-Actinin 2 [frontiersin.org]
- 3. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Insights into the Role of Angiogenin in Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Angiogenin abolishes cell-free protein synthesis by specific ribonucleolytic inactivation of ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy Angiogenin (108-123) [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. Structural mechanism of angiogenin activation by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Binding of human angiogenin inhibits actin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nrc-publications.canada.ca [nrc-publications.canada.ca]
